S. griseus Aminopeptidase: Substrate Affinity of Val-pNA
In a direct head‑to‑head comparison using Streptomyces griseus aminopeptidase at pH 8.0 and 30 °C in the presence of Ca²⁺, L‑valine‑p‑nitroanilide (Val‑pNA) displayed a Kₘ of 0.79 mM, which is 1.44‑fold higher than that of L‑leucine‑p‑nitroanilide (Leu‑pNA; Kₘ = 0.55 mM) but 4.86‑fold lower than that of L‑alanine‑p‑nitroanilide (Ala‑pNA; Kₘ = 3.84 mM) [1]. This intermediate affinity positions Val‑pNA as a useful probe for discriminating aminopeptidase isoforms that are sensitive to β‑branched amino acids.
| Evidence Dimension | Michaelis constant (Kₘ) for aminopeptidase‑catalyzed hydrolysis |
|---|---|
| Target Compound Data | Kₘ = 0.79 mM (Val‑pNA, with Ca²⁺); Kₘ = 2.15 mM (without Ca²⁺) |
| Comparator Or Baseline | Leu‑pNA: Kₘ = 0.55 mM (with Ca²⁺), 2.97 mM (without Ca²⁺); Ala‑pNA: Kₘ = 3.84 mM (with Ca²⁺), 4.81 mM (without Ca²⁺) |
| Quantified Difference | Val‑pNA Kₘ is 1.44× higher than Leu‑pNA and 4.86× lower than Ala‑pNA in the presence of Ca²⁺ |
| Conditions | Streptomyces griseus aminopeptidase, pH 8.0, 30 °C, ± Ca²⁺ |
Why This Matters
The intermediate Kₘ of Val‑pNA provides a wider dynamic range for activity assays compared with the very tight‑binding Leu‑pNA, while still maintaining sufficient affinity to detect low enzyme concentrations, making it preferable for screening inhibitors that target the S1 pocket of aminopeptidases.
- [1] Papir, G., Spungin-Bialik, A., Ben-Meir, D., Fudim, E., Gilboa, R., Greenblatt, H.M., Shoham, G., Lessel, U., Schomburg, D., Ashkenazi, R. and Blumberg, S. (1998) 'Inhibition of Streptomyces griseus aminopeptidase and effects of calcium ions on catalysis and binding--comparisons with the homologous enzyme Aeromonas proteolytica aminopeptidase', European Journal of Biochemistry, 258(2), pp. 313-319. Data extracted via BRENDA enzyme database. View Source
